Heparin disaccharide III-A disodium salt

Heparin Analysis Chromatography Glycomics

Heparin disaccharide III-A disodium salt (CAS: 138706-21-5, also referenced as 136098-11-8) is a chemically defined, unsaturated disaccharide fragment derived from the enzymatic digestion of heparin, specifically designated as ΔUA,2S-GlcNAc (III-A). It is a member of the heparan sulfate family of glycosaminoglycans and is primarily used as a high-purity analytical reference standard in glycobiology research.

Molecular Formula C14H19NNa2O14S
Molecular Weight 503.3 g/mol
CAS No. 138706-21-5
Cat. No. B3321806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeparin disaccharide III-A disodium salt
CAS138706-21-5
Molecular FormulaC14H19NNa2O14S
Molecular Weight503.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;/m0../s1
InChIKeyCECQKZXNZYJIAZ-ZNSZGVAASA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heparin Disaccharide III-A Disodium Salt: A Defined Analytical Reference Standard for Heparin Structural Analysis


Heparin disaccharide III-A disodium salt (CAS: 138706-21-5, also referenced as 136098-11-8) is a chemically defined, unsaturated disaccharide fragment derived from the enzymatic digestion of heparin, specifically designated as ΔUA,2S-GlcNAc (III-A) [1]. It is a member of the heparan sulfate family of glycosaminoglycans and is primarily used as a high-purity analytical reference standard in glycobiology research . Its structure is composed of a 4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl (ΔUA,2S) unit linked to an N-acetyl-D-glucosamine (GlcNAc) unit, providing a specific sulfation pattern that is critical for studying the structure-function relationships of heparin and heparan sulfate .

Why Generic Heparin Disaccharide Standards Cannot Replace III-A for Accurate Heparin Compositional Analysis


Heparin disaccharide III-A possesses a unique sulfation pattern—specifically a 2-O-sulfate on the non-reducing end unsaturated uronic acid (ΔUA) and an N-acetyl group on the glucosamine—that differentiates it from other heparin disaccharide standards such as II-A (ΔUA-GlcNAc6S), I-A (ΔUA2S-GlcNAc6S), and III-S (ΔUA2S-GlcNS) [1]. These structural differences result in distinct chromatographic retention times and mass spectrometry (MS) fragmentation patterns, which are essential for the accurate identification and quantification of heparin and heparan sulfate (HS) disaccharide composition [2]. Therefore, substituting a generic heparin disaccharide standard for III-A would lead to misidentification of specific sulfation patterns and inaccurate compositional analysis, potentially impacting the validity of research outcomes in fields ranging from anticoagulant drug development to biomarker discovery [3].

Quantitative Differentiation of Heparin Disaccharide III-A Disodium Salt from Closest Analogs


Retention Time Differentiation from Isomeric Disaccharide II-A in Reversed-Phase Ion-Pair Chromatography

In reversed-phase ion-pair chromatography, Heparin Disaccharide III-A (ΔUA,2S-GlcNAc) exhibits a distinct retention time that separates it from its isobaric isomer, Disaccharide II-A (ΔUA-GlcNAc6S). This separation is critical for accurate quantification in complex mixtures, as these two isomers share the same mass but differ in the position of the sulfate group [1].

Heparin Analysis Chromatography Glycomics

Differentiation from II-A by MS/MS Fragmentation Pattern for Isomeric Identification

Mass spectrometry, specifically MS/MS fragmentation, provides another dimension of differentiation between III-A and its isomer II-A. The 2-O-sulfate on the ΔUA residue of III-A leads to a distinct fragmentation pathway compared to the 6-O-sulfate on the GlcNAc residue of II-A, generating unique product ions [1].

Mass Spectrometry Heparinomics Structural Elucidation

Relative Abundance in Enzymatic Digests of Porcine Heparin Compared to Other Disaccharides

The relative abundance of III-A in enzymatic digests of pharmaceutical heparin serves as a key quality attribute and can be used to differentiate heparin sources or manufacturing processes. In a typical digest of porcine intestinal mucosa heparin, III-A is a minor but consistently present component [1].

Heparinomics Glycosaminoglycan Analysis Enzymatic Digestion

Certified Purity ≥95% Enables Use as a Primary Analytical Standard in Regulated Environments

Heparin disaccharide III-A disodium salt is commercially available with a certified purity of ≥95% [1]. This high level of purity, combined with full characterization, makes it suitable for use as a primary analytical standard in methods requiring high accuracy and precision, such as those used in pharmaceutical quality control (QC) and regulatory submissions [2].

Analytical Chemistry Quality Control Reference Materials

High-Impact Applications for Heparin Disaccharide III-A Disodium Salt in Research and Industry


Calibration and Validation of HPLC and LC-MS Methods for Heparin Compositional Analysis

Heparin Disaccharide III-A is an essential component of a standard mixture used to calibrate and validate HPLC and LC-MS methods for the compositional analysis of heparin and low molecular weight heparins (LMWHs). Its distinct retention time and MS fragmentation pattern, as quantified in Section 3, allow for the creation of a robust calibration curve and the validation of method specificity. This is critical for ensuring the accuracy and reproducibility of data generated in both academic research and pharmaceutical quality control laboratories [1].

Investigating the Structural Basis of Heparin-Protein Interactions and Anticoagulant Activity

The specific sulfation pattern of III-A makes it a valuable tool for dissecting the structural requirements for heparin-protein interactions. By using III-A in competitive binding assays or as a defined building block for synthesizing larger oligosaccharides, researchers can quantify its contribution to binding affinity with proteins like antithrombin III or growth factors. This information is crucial for understanding the mechanism of action of heparin and for designing next-generation anticoagulant drugs with improved efficacy and safety profiles .

Biomarker Discovery and Analysis of Heparan Sulfate in Disease States

Alterations in heparan sulfate sulfation patterns, including the relative abundance of specific disaccharides like III-A, are implicated in various diseases, including cancer, inflammation, and mucopolysaccharidoses (MPS). Using III-A as a quantitative standard in LC-MS workflows enables researchers to precisely measure changes in heparan sulfate composition in biological samples (e.g., tissue, plasma, urine). This facilitates the discovery of novel disease biomarkers and the monitoring of therapeutic responses, providing a direct link between structural glycomics data and clinical outcomes [2].

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